Favolon

Antifungal Plant Pathology Natural Products

Favolon is a naturally occurring bis-epoxide ergostane triterpenoid isolated from Favolaschia sp., exhibiting potent, selective activity against filamentous fungi including Alternaria brassicicola (MIC 3.13 μg/mL) while lacking antibacterial and anti-yeast effects. This selectivity, conferred by its defining bis-epoxide core—absent in structural analogs Favolon B and Laschiatrion—makes Favolon an indispensable tool compound for fungal-specific target identification, mechanistic validation, and SAR-driven agricultural fungicide development. Procure with confidence for reproducible, target-engagement studies.

Molecular Formula C33H50O9
Molecular Weight 590.7 g/mol
Cat. No. B1247350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFavolon
Synonymsfavolon
Molecular FormulaC33H50O9
Molecular Weight590.7 g/mol
Structural Identifiers
SMILESCC(C)C(C)C(C(=O)C(C)C1CCC2C1(CC3C4(C2C(=O)C5C6(C4(CCC(C6)OC(=O)C(C(C)(C)O)O)C)O5)O3)C)O
InChIInChI=1S/C33H50O9/c1-15(2)16(3)23(34)24(35)17(4)19-9-10-20-22-25(36)27-32(42-27)13-18(40-28(38)26(37)29(5,6)39)11-12-31(32,8)33(22)21(41-33)14-30(19,20)7/h15-23,26-27,34,37,39H,9-14H2,1-8H3/t16?,17-,18-,19+,20-,21+,22-,23?,26?,27-,30+,31-,32-,33+/m0/s1
InChIKeySDVHFMSSWIIGCL-HSOJFHCCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Favolon (CAS Not Assigned): A Bis-Epoxide Ergostane Triterpenoid Antifungal Agent for Specialized Research Procurement


Favolon is a naturally occurring, highly oxygenated ergostane triterpenoid first isolated from the mycelial cultures of the basidiomycete fungus *Favolaschia* sp. 87129 [1]. It belongs to a distinct structural class of bis-epoxide triterpenoids, characterized by a complex hexacyclic core [2]. Unlike many common antifungal agents that target ergosterol biosynthesis or cell wall glucan synthesis, Favolon exhibits a unique and selective antifungal profile, showing potent activity against a range of filamentous fungi while lacking activity against bacteria and yeasts [1]. This specific activity spectrum positions it as a valuable tool compound for studying fungal-specific biochemical pathways and for potential development in areas where broad-spectrum toxicity is a concern.

Why Favolon's Specific Molecular Architecture and Activity Spectrum Preclude Direct Substitution with Other Antifungal Triterpenoids


Generic substitution of Favolon with other structurally related triterpenoids, such as Favolon B or Laschiatrion, is scientifically unsound due to critical differences in molecular architecture and biological activity. The defining bis-epoxide moiety in Favolon's core, which has only recently been fully elucidated, is not present in Favolon B, and this structural feature is directly linked to its specific antifungal potency against plant pathogens like *Alternaria brassicicola* [1]. Furthermore, while Laschiatrion is reported to be active against human pathogens, Favolon's activity profile is distinct, showing a lack of antibacterial or anti-yeast activity, a selectivity not guaranteed in its analogs [2]. Relying on a class-level assumption for these compounds would introduce unacceptable variability in target engagement, potency, and selectivity, compromising experimental reproducibility and the validity of any downstream conclusions.

Favolon: A Quantitative Evidence Guide for Differentiated Antifungal Performance and Selectivity


Comparative Antifungal Potency: Favolon Demonstrates a Low MIC Against Alternaria brassicicola

Favolon exhibits potent and quantifiable antifungal activity against the plant pathogen *Alternaria brassicicola*, with a Minimum Inhibitory Concentration (MIC) of 3.13 μg/ml [1]. While Favolon B is also described as having antifungal activity against a different panel of filamentous fungi (*Botrytis cinerea*, *Mucor miehei*, *Paecilomyces variotii*, *Penicillium notatum*), its specific MIC values are not uniformly reported, making a direct, quantitative cross-study comparison challenging [2]. This specific MIC value for Favolon provides a definitive benchmark for its potency against this agriculturally relevant pathogen, an advantage over analogs with less precisely defined activity metrics.

Antifungal Plant Pathology Natural Products

Defined Selectivity Profile: Favolon's Lack of Antibacterial and Anti-Yeast Activity Contrasts with Broader-Spectrum Antifungals

Favolon demonstrates a high degree of target selectivity, exhibiting no activity against a panel of bacteria and yeasts at concentrations where it is potently antifungal against filamentous fungi [1]. This is in contrast to some strobilurin derivatives, which are known to have both antifungal and cytotoxic properties, and even other fungal metabolites like oxostrobilurins, which exhibit both antifungal and cytotoxic activities [2]. This narrow spectrum of activity suggests a fungal-specific molecular target, making Favolon a more precise tool for dissecting fungal biology without the confounding effects of broad-spectrum toxicity.

Selectivity Mechanism of Action Antifungal

Unique Bis-Epoxide Core: Structural Elucidation Differentiates Favolon from Non-Epoxide Analogs

Favolon's complete stereochemistry, including its defining bis-epoxide moiety, was recently elucidated for the first time, confirming its unique hexacyclic structure [1]. This stands in contrast to Favolon B, which lacks the bis-epoxide feature and has a different molecular formula (C33H50O8 for Favolon B vs. C33H50O9 for Favolon) [2]. The presence of the bis-epoxide is a key structural determinant that is hypothesized to be responsible for its specific antifungal activity against *Alternaria brassicicola* and its distinct selectivity profile [1].

Natural Product Chemistry Structure-Activity Relationship Triterpenoid

Favolon: Prioritized Research and Industrial Application Scenarios Based on Differentiated Evidence


Agricultural Fungicide Discovery and Lead Optimization

Based on its potent in vitro activity against the plant pathogen *Alternaria brassicicola* (MIC 3.13 μg/ml) [1], Favolon serves as a validated natural product lead for the development of novel agricultural fungicides. Its defined potency allows researchers to use it as a benchmark for assessing the activity of new synthetic analogs or for investigating its mechanism of action in plant-pathogen models.

Fungal-Specific Mechanism of Action Studies

Favolon's well-documented lack of activity against bacteria and yeasts [1] makes it an exceptional chemical probe for identifying and validating fungal-specific molecular targets. Researchers can use Favolon in forward or reverse genetic screens to pinpoint its cellular target(s) in filamentous fungi, confident that observed effects are not due to general cellular toxicity.

Structure-Activity Relationship (SAR) Studies on Ergostane Triterpenoids

The recently elucidated, complete stereochemistry of Favolon's bis-epoxide core provides a definitive structural foundation for SAR studies [1]. Researchers can procure Favolon as a reference standard to rationally design and synthesize analogs, such as Favolon B or derivatives, and evaluate how modifications to the epoxide moieties or the core structure impact antifungal potency and selectivity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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